

# Application of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 in food safety analysis.

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## Compound of Interest

Compound Name: 1-(2-Methoxyphenyl)azo-2-naphthol-d3

Cat. No.: B15600368

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# Application of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 in Food Safety Analysis

Application Note & Protocol

## Introduction

Sudan dyes are a group of synthetic, fat-soluble azo dyes used for industrial purposes, such as coloring plastics, oils, and waxes.<sup>[1][2]</sup> Due to their potential carcinogenicity and genotoxicity, the use of Sudan dyes as food additives is prohibited in many countries, including the European Union.<sup>[1][3]</sup> However, their low cost and vibrant color have led to their fraudulent use in various food products like chili powder, curry, and sauces to enhance their appearance.<sup>[1][2]</sup> To ensure consumer safety and regulatory compliance, sensitive and reliable analytical methods are crucial for the detection of these illegal dyes.<sup>[1]</sup>

**1-(2-Methoxyphenyl)azo-2-naphthol-d3** is the deuterated form of 1-(2-Methoxyphenyl)azo-2-naphthol, also known as Sudan Red G.<sup>[4][5]</sup> As a stable isotope-labeled internal standard, it is a critical component in the quantitative analysis of Sudan dyes in food matrices.<sup>[6]</sup> Its use in isotope dilution mass spectrometry, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), allows for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.<sup>[6][7]</sup>

## Principle of the Method

The analytical methodology for the detection of Sudan dyes using **1-(2-Methoxyphenyl)azo-2-naphthol-d3** as an internal standard involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

- **Sample Preparation:** The food sample is first homogenized. A known amount of the internal standard, **1-(2-Methoxyphenyl)azo-2-naphthol-d3**, is added to the sample. The dyes are then extracted from the food matrix using a suitable organic solvent, typically acetonitrile.<sup>[8]</sup> <sup>[9]</sup> The extract is then centrifuged to separate solid particles.<sup>[10]</sup> For complex matrices, a clean-up step using Solid Phase Extraction (SPE) may be employed to remove interfering substances.
- **Chromatographic Separation:** The extracted sample is injected into a High-Performance Liquid Chromatography (UPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.<sup>[8]</sup><sup>[10]</sup> The separation is typically achieved on a C18 reversed-phase column.<sup>[1]</sup> A mobile phase gradient consisting of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to separate the different Sudan dyes from each other and from other matrix components.<sup>[1]</sup>
- **Mass Spectrometric Detection:** The separated compounds are then introduced into a tandem mass spectrometer, usually a triple quadrupole instrument, equipped with an electrospray ionization (ESI) source.<sup>[1]</sup> The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.<sup>[1]</sup> Specific precursor-to-product ion transitions for each target Sudan dye and the internal standard are monitored. The ratio of the analyte peak area to the internal standard peak area is used for accurate quantification.

## Quantitative Data Summary

The use of isotope-labeled internal standards like **1-(2-Methoxyphenyl)azo-2-naphthol-d3** in LC-MS/MS methods for Sudan dye analysis yields excellent quantitative performance. The following tables summarize typical performance characteristics reported in various studies.

Analyte	Matrix	Linearity (R <sup>2</sup> )	Limit of Detection (LOD)	Limit of Quantifica tion (LOQ)	Recovery (%)	Reference
Sudan I	Paprika	> 0.99	-	0.125 mg/kg	93.8 - 115.2	[7][8]
Sudan Dyes	Food	> 0.9945	0.3 - 1.4 ng/g	0.9 - 4.8 ng/g	83.4 - 112.3	[10]
Para Red	Food	> 0.9945	3.7 - 6.0 ng/g	12.2 - 19.8 ng/g	83.4 - 112.3	[10]
Sudan I-IV	Various	-	-	-	85 - 101	[11]

Table 1: Performance characteristics of analytical methods for Sudan dyes using isotope dilution.

Parameter	Within-Laboratory Repeatability (RSD <sub>R</sub> ) %	Within-Laboratory Reproducibility (RSD <sub>RL</sub> %)	Reference
Azo Dyes in Paprika	0.8 - 7.7	1.6 - 7.7	[8]

Table 2: Precision of the analytical method for azo dyes.

## Experimental Protocols

### Protocol 1: Analysis of Sudan Dyes in Spices (e.g., Chili Powder, Paprika)

This protocol is adapted from methods described for the analysis of various azo dyes in spices.

[7][8]

#### 1. Materials and Reagents

- **1-(2-Methoxyphenyl)azo-2-naphthol-d3** solution (Internal Standard)

- Sudan dye analytical standards
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- Homogenized spice sample

## 2. Sample Preparation

- Weigh 1 gram of the homogenized spice sample into a centrifuge tube.
- Add a known amount of the **1-(2-Methoxyphenyl)azo-2-naphthol-d3** internal standard solution.
- Add 10 mL of acetonitrile.
- Shake the mixture vigorously for 30 minutes.[\[7\]](#)
- Centrifuge the sample to separate the solid material.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

## 3. LC-MS/MS Conditions

- LC System: UPLC or HPLC system
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7  $\mu$ m)[\[1\]](#)
- Mobile Phase A: Water with 0.1% Formic Acid[\[1\]](#)
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid[\[1\]](#)
- Flow Rate: 0.4 mL/min[\[1\]](#)
- Injection Volume: 5  $\mu$ L[\[1\]](#)

- MS System: Triple quadrupole mass spectrometer with ESI source
- Ionization Mode: Positive
- Analysis Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each target analyte and the internal standard.[\[8\]](#)

## Protocol 2: Analysis of Sudan Dyes in Sauces (e.g., Tomato Sauce)

This protocol is based on methods developed for analyzing Sudan dyes in sauce matrices.

### 1. Materials and Reagents

- **1-(2-Methoxyphenyl)azo-2-naphthol-d3** solution (Internal Standard)
- Sudan dye analytical standards
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- Homogenized sauce sample

### 2. Sample Preparation

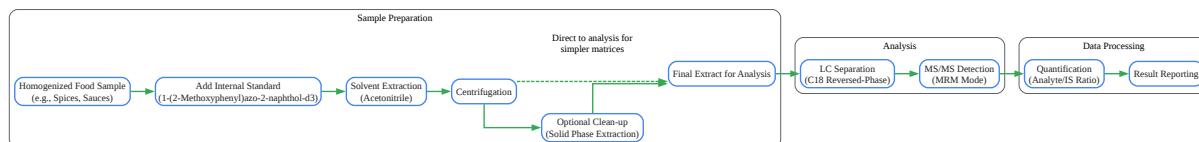
- Weigh a suitable amount of the homogenized sauce sample.
- Add the internal standard solution.
- Perform a solvent extraction using acetonitrile.
- Centrifuge the sample and collect the supernatant.

- Proceed with a Solid Phase Extraction (SPE) clean-up step using an appropriate cartridge to remove matrix interferences.
- Elute the analytes from the SPE cartridge and evaporate the solvent.
- Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

### 3. LC-MS/MS Conditions

- Follow the LC-MS/MS conditions as described in Protocol 1.

## Visualizations



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Figure 1: Experimental workflow for the analysis of Sudan dyes.

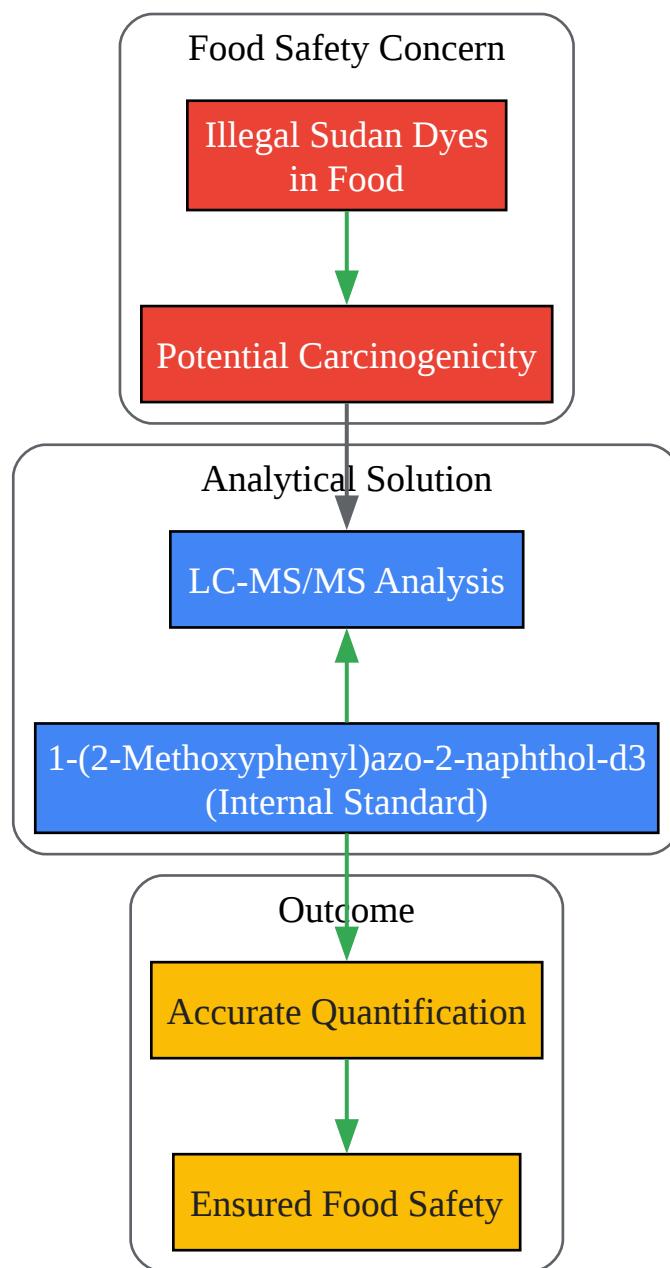
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Figure 2: Logical relationship in Sudan dye analysis.

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